Indole, 1-(1-sec-butoxyethyl)-
Description
Indole, 1-(1-sec-butoxyethyl)- is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Properties
CAS No. |
85592-25-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(1-butan-2-yloxyethyl)indole |
InChI |
InChI=1S/C14H19NO/c1-4-11(2)16-12(3)15-10-9-13-7-5-6-8-14(13)15/h5-12H,4H2,1-3H3 |
InChI Key |
UOHBCACBEBPKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 1-(1-sec-butoxyethyl)- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . For the specific synthesis of Indole, 1-(1-sec-butoxyethyl)-, a secondary butyl group is introduced at the 1-position of the indole ring through alkylation reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that allow for the efficient and scalable production of the desired compounds . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Indole, 1-(1-sec-butoxyethyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Indole, 1-(1-sec-butoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 1-(1-sec-butoxyethyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to mimic natural substrates and bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with roles in mood regulation and other physiological processes.
Uniqueness
Indole, 1-(1-sec-butoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other indole derivatives in certain contexts .
Q & A
Basic Research Question: How can the synthesis of 1-(1-sec-butoxyethyl)indole be optimized under solvent-free conditions?
Methodological Answer:
The solvent-free synthesis of indole derivatives can be optimized by adjusting stoichiometric ratios, reaction temperature, and catalytic systems. For example, calcium oxide (CaO) has been demonstrated as an effective base for indole alkylation reactions, reducing the need for hazardous organic solvents . Key variables to control include:
- Catalyst loading : 10–20 mol% CaO.
- Temperature : 80–100°C for 6–12 hours.
- Substrate purity : Ensure aldehydes and indole derivatives are anhydrous to avoid side reactions.
Reaction progress should be monitored via TLC or GC-MS, with yields quantified using internal standards .
Advanced Research Question: What mechanisms explain the formation of 1-(1-sec-butoxyethyl)indole isomers during synthesis, and how can isomer ratios be controlled?
Methodological Answer:
Isomerization pathways may involve thermal or catalytic intermediates. For instance, 1-[1-(1H-indol-3-yl)methyl]-1H-indole (4a) undergoes thermal isomerization to bis(indolyl)methane derivatives, as shown by GC-MS analysis of reaction mixtures at elevated temperatures (>100°C) . To control isomer ratios:
- Temperature modulation : Lower temperatures (≤80°C) favor kinetic products.
- Additives : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering isomer distribution .
Advanced characterization (e.g., HRMS, NMR) is critical to confirm structural assignments .
Basic Research Question: What analytical techniques are most reliable for characterizing 1-(1-sec-butoxyethyl)indole and its derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data for molecular ion confirmation (e.g., using a Finnigan LTQ Orbitrap with ESI ionization) .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions on the indole ring, with characteristic shifts for sec-butoxyethyl groups (e.g., δ ~3.5–4.0 ppm for OCH₂) .
- Chromatography : GC or HPLC with UV/Vis detection quantifies purity and identifies byproducts .
Advanced Research Question: How do computational methods aid in predicting the bioactivity of 1-(1-sec-butoxyethyl)indole derivatives against cancer cells?
Methodological Answer:
Molecular docking and dynamics simulations can model interactions with targets like Akt kinase or apoptosis-related proteins. For example:
- Target selection : Prioritize proteins implicated in indole-3-carbinol (I3C) pathways, such as cytochrome P450 enzymes .
- Validation : Compare computational predictions with in vitro assays (e.g., NUR cell viability tests on FaO hepatoma cells) .
Discrepancies between predicted and observed activity may arise from off-target effects or metabolite interference, necessitating iterative model refinement .
Basic Research Question: What safety protocols are essential when handling 1-(1-sec-butoxyethyl)indole in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : N95 masks, gloves, and chemical-resistant lab coats .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal, as indole derivatives may exhibit ecotoxicity .
Advanced Research Question: How can contradictions in reported reaction yields for 1-(1-sec-butoxyethyl)indole synthesis be resolved?
Methodological Answer:
Yield discrepancies often stem from:
- Impurity profiles : Trace solvents (e.g., DMSO) or moisture can suppress yields by 10–15% .
- Catalytic deactivation : CaO may absorb CO₂ from air, reducing efficacy over time.
To resolve contradictions:
Replicate conditions with strict anhydrous controls.
Use internal standards (e.g., deuterated analogs) for yield calibration .
Report detailed experimental logs, including batch-specific catalyst activity .
Basic Research Question: What strategies improve the reproducibility of bioassay results for 1-(1-sec-butoxyethyl)indole derivatives?
Methodological Answer:
- Cell line standardization : Use authenticated FaO or HepG2 cells with passage numbers ≤20 .
- Dosing consistency : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Triplicate assays : Include positive (e.g., I3C) and negative controls in each experiment .
Advanced Research Question: Can retrosynthetic algorithms propose novel routes to 1-(1-sec-butoxyethyl)indole, and how do they compare to traditional methods?
Methodological Answer:
Retrosynthetic software (e.g., Chematica) can propose routes via indole alkylation or cross-coupling. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
